| Property | Description / Value |
|---|---|
| Producing Organism | Streptomyces griseolavendus [1] |
| Molecular Weight | 381.38 g/mol [2] [3] |
| Chemical Formula | C({21})H({19})NO(_{6}) [2] [3] |
| CAS Number | 125697-92-9 [2] [3] |
| IUPAC Name | 5-{[(2,5-dihydroxyphenyl)methyl][(2-hydroxyphenyl)methyl]amino}-2-hydroxybenzoic acid [2] |
| Biological Activity | Potent, cell-permeable tyrosine kinase inhibitor [3] |
| Primary Target (IC(_{50})) | Epidermal growth factor receptor (EGFR) tyrosine kinase (IC(_{50}) = 11 nM) [3] |
| Secondary Target (IC(_{50})) | p60c-src tyrosine kinase (IC(_{50}) = 500 nM) [3] |
| Selectivity | Selective over PKA, PKC, and PI 3-kinase (IC(_{50}) > 100 μM) [3] |
| Mechanism | Competes with ATP and is non-competitive with the peptide substrate [1] |
While a full isolation guide is not available, the following information outlines the key steps and provides context from related methodologies.
The initial discovery involved isolating this compound from a butyl acetate extract of the Streptomyces griseolavendus culture filtrate [1]. The structure was determined using spectral data and confirmed by total synthesis [1].
The diagram below illustrates a generalized protocol for isolating bioactive compounds like this compound from soil-dwelling Streptomyces [4] [5].
General workflow for isolating compounds from Streptomyces.
To achieve high yields of a target metabolite, the fermentation medium and conditions must be optimized. Statistical methods like Response Surface Methodology (RSM) are highly effective for this [6]. A typical optimization cycle involves:
This compound is a valuable tool in basic research for probing tyrosine kinase-dependent pathways. The following diagram illustrates its application in a cardiac cell study, which investigated an α-adrenergic signaling mechanism [8].
This compound application in cardiac cell signaling research.
In this model, this compound was used to confirm that the inhibitory effect of α1-adrenergic stimulation on the β-adrenergically regulated L-type Ca²⁺ current is mediated by a tyrosine kinase-dependent pathway [8].
Lavendustin A's activity is quantified through its half-maximal inhibitory concentration (IC50) against various targets. The following table provides key experimental data.
| Target | Reported IC50 Value | Experimental Context | Citation |
|---|---|---|---|
| EGFR Tyrosine Kinase | 11 nM | Cell-free assay | [1] [2] |
| p60c-src Tyrosine Kinase | 500 nM | Cell-free assay | [1] [2] |
| NMDA receptor-stimulated cGMP production | 30 nM | In rat neurons | [1] |
| Protein Kinase A (PKA) | >100 µM | Cell-free assay, demonstrating selectivity | [1] [2] |
| Protein Kinase C (PKC) | >100 µM | Cell-free assay, demonstrating selectivity | [1] [2] |
Beyond its primary targets, research has identified several other biological activities and applications for this compound:
To evaluate this compound's activity against EGFR tyrosine kinase in a cell-free system, you can adapt the following general methodology based on commercial product data and research publications [1] [6] [2].
Experimental workflow for in vitro kinase assay to assess this compound inhibition.
Structural modification of this compound has led to compounds with altered or novel mechanisms, highlighting its value as a scaffold in drug discovery.
The table below summarizes the key quantitative data on this compound's activity against different kinases.
| Target | Reported IC₅₀ Value | Selectivity Note |
|---|---|---|
| EGFR Tyrosine Kinase | 11 nM [1] [2] [3] | Primary target; potent inhibition. |
| p60c-src Tyrosine Kinase | 500 nM [2] [3] | ~45x less potent than against EGFR. |
| Protein Kinase A (PKA) | >100 µM [1] [3] | Highly selective over this serine/threonine kinase. |
| Protein Kinase C (PKC) | >100 µM [1] [3] | Highly selective over this serine/threonine kinase. |
This compound has a well-characterized mechanism and has been used in various research contexts.
The provided sources mention several experimental methods used to study this compound. Here is a breakdown of key methodologies:
The following diagram illustrates the EGFR signaling pathway and the point where this compound acts.
This compound inhibits EGFR autophosphorylation, blocking downstream signaling [1] [3].
Experimental evidence indicates that Lavendustin A increases BKCa channel activity. The table below summarizes the key findings from relevant studies:
| Cell/Tissue Type | Observed Effect of this compound | Proposed Mechanism |
|---|---|---|
| Rat tail artery cells [1] | Enhanced BKCa current | Inhibition of tyrosine kinase-mediated suppression of the channel. |
| Human coronary arteries and rat aorta [1] | Relaxation (sensitive to iberiotoxin, a BKCa blocker) | Association with increased BKCa current in vascular smooth muscle cells. |
| Rat coronary artery VSMC [1] | Increased BKCa current | Inhibition of the non-receptor tyrosine kinase c-Src. |
This enhancing effect is consistent with the understanding that basal tyrosine phosphorylation, often mediated by kinases like c-Src, acts to inhibit BKCa channel function. By inhibiting these kinases, this compound removes this suppression, leading to increased channel opening probability and current amplitude [1].
This compound's effect on BKCa channels is best understood within the broader context of cellular signaling. The following diagram illustrates the key pathways involved:
Figure 1: this compound enhances BKCa channel activity by inhibiting tonic tyrosine phosphorylation.
The primary evidence for this compound's effect on BKCa channels comes from inside-out and cell-attached patch-clamp recordings on vascular smooth muscle cells.
Core Experimental Methodology [1] [2]
Supporting Functional Evidence [1]
The table below consolidates quantitative findings on this compound's effects from the research.
| Parameter | Observed Change with this compound | Experimental Context & Notes |
|---|---|---|
| BKCa Current Amplitude | Increased [1] | Observation in rat coronary artery VSMCs. |
| Single-Channel Open Probability (NPo) | Increased [1] | Measured in inside-out patches from vascular smooth muscle. |
| Vascular Tone | Decreased (Relaxation) [1] | Effect blocked by the BKCa inhibitor iberiotoxin. |
| Effective Concentration | 1 - 10 µM [1] | Typical range used in experimental protocols. |
It is crucial to distinguish this compound's effect on BKCa channels from its actions on other ion channels, as this highlights its specificity as a research tool.
This compound is identified as a potent inhibitor of specific tyrosine kinases. The quantitative data available is summarized in the table below.
| Target | Reported IC₅₀ Value | Experimental Context |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | 0.012 μM [1] | In vitro assay |
| Tyrosine-protein kinase Lck | Information available, specific IC₅₀ not stated in search results [2] | Mechanism of action described |
| CaMK II | 0.2 μM [1] | In vitro assay |
While the search results confirm this compound's inhibitory action on Lck, a member of the Src family of kinases (SFKs) [2], they do not explicitly state its potency against Src itself.
Src Family Kinases (SFKs) are non-receptor tyrosine kinases crucial in cellular signaling. The following diagram illustrates key regulatory relationships described in the research [3]:
Key regulatory pathways of Src and Fyn by GPCRs. Arrows indicate activation; blunt ends indicate inhibition.
Lavendustin A is a selective inhibitor of protein tyrosine kinases (PTKs) [1]. Its impact on L-type calcium channels is not direct but occurs through the interruption of PTK-mediated signaling pathways that regulate the channel.
The table below summarizes key experimental findings on its effects:
| Cell/Tissue Type | Experimental Stimulus | Effect of this compound | Interpretation & Mechanism |
|---|---|---|---|
| Vascular Smooth Muscle (A7r5 cell line) [2] | Angiotensin II (50 nM) | Inhibited Angiotensin II-induced increase in Ba²⁺ current (I~Ba~). | Angiotensin II stimulation of L-type channels is dependent on a Tyrosine Kinase pathway [2]. |
| Cardiac Myocytes [3] | Phenylarsine oxide (PAO), a tyrosine phosphatase inhibitor | No effect on PAO-induced stimulation or inhibition of L-type channel activity. | The redox-mediated effects of PAO on L-type channels are independent of tyrosine kinase activity [3]. |
| Retinal Pigmented Epithelium (RPE from dystrophic rats) [4] | Baseline (no stimulus) | Increased the amplitude of L-type currents. | Suggests constitutive tyrosine kinase activity normally suppresses L-type channel function in this pathological model [4]. |
This data shows that this compound can have inhibitory, neutral, or even potentiating effects on L-type current, depending on the specific receptor systems and basal kinase activity in the cell type being studied.
The primary evidence for this compound's inhibitory effect comes from a study on vascular smooth muscle cells. The following methodology details how this finding was obtained [2]:
The following diagram illustrates the proposed signaling pathway by which this compound inhibits the Angiotensin II-mediated stimulation of L-type calcium channels, based on the findings from the vascular smooth muscle experiment [2].
Signaling pathway for this compound inhibition of Angiotensin II-stimulated L-type calcium channels.
Lavendustin A is a naturally occurring tyrosine kinase inhibitor first isolated from Streptomyces griseolavendus that has become an important pharmacological tool for studying signal transduction pathways. This potent inhibitor has demonstrated versatile cellular effects across multiple biological systems, particularly in pancreatic beta cells and vascular smooth muscle. Chemically characterized as 5-((2,5-dihydroxybenzyl)(2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, this compound features a complex molecular architecture (C₂₁H₁₉NO₆) with a molecular weight of 381.38 g/mol that incorporates multiple phenolic hydroxyl groups and a carboxylic acid moiety [1]. The compound typically presents as a crystalline solid that requires storage at -20°C in desiccated conditions to maintain stability, and it demonstrates solubility in dimethyl sulfoxide (DMSO), making it suitable for in vitro experimental applications [1].
The structural complexity of this compound has inspired significant medicinal chemistry efforts aimed at developing analogs with improved pharmacological properties. While this compound itself has served primarily as a research tool rather than a therapeutic agent, its prototypical structure has guided the development of novel antiproliferative agents and inhibitors targeting various enzymatic processes [2]. The compound's mechanism as a tyrosine kinase inhibitor has proven particularly valuable for elucidating the role of phosphorylation events in cellular signaling pathways, especially those regulating insulin secretion, vascular tone, and cellular proliferation.
This compound exhibits complex, concentration-dependent effects on insulin secretion from pancreatic beta cells, demonstrating both inhibitory and stimulatory actions depending on experimental conditions. In HIT-T15 hamster pancreatic beta cells, this compound (0.1 nM-1 μM) produced a concave-shaped inhibition of glucose-stimulated (7 mM) insulin release, with the inhibitory effect being overcome by higher glucose concentrations [3]. This inhibition was structurally specific, as Lavendustin B—an inactive analog—failed to reproduce these effects. The molecular mechanisms underlying these actions appear to involve interference with calcium signaling, as this compound progressively inhibited insulin release induced by high potassium (50 mM) depolarization but did not affect secretion triggered by the calcium ionophore A23187 [3].
Interestingly, this compound demonstrates paradoxical stimulatory effects under certain conditions. At 10 nM, the compound significantly enhanced insulin release when glucose-induced secretion was potentiated by either forskolin (5 μM) or 12-O-tetradecanoylphorbol 13-acetate (162 nM) [3]. This bimodal action suggests that this compound may modulate multiple regulatory pathways in beta cells, possibly through effects on distinct tyrosine kinase isoforms with different functions in the secretory process. The observation that this compound failed to influence Ca²⁺-induced insulin release from streptolysin-O-permeabilized HIT cells further indicates that its primary molecular targets are likely located upstream of calcium entry or affect calcium handling within the cell [3].
In vascular smooth muscle systems, this compound significantly impacts calcium homeostasis and vasoconstrictor responses. Research using A7r5 vascular smooth muscle cells demonstrated that this compound (5 μM) completely blocked the angiotensin II-induced stimulation of voltage-gated Ca²⁺ channels, preventing the expected 34.5% increase in Ba²⁺ current through these channels [4]. This inhibition points to a crucial role for tyrosine phosphorylation in the regulation of vascular calcium dynamics, particularly in the signaling pathways activated by angiotensin II receptors.
The compound also affects calcium-activated potassium channels (BKCa) in vascular tissue, though published reports present apparently conflicting mechanisms. Some studies indicate that this compound enhances BKCa current in rat tail artery cells, while others show that Src kinase inhibition (including by this compound) causes relaxation in human coronary arteries and rat aorta that is blocked by the BKCa channel inhibitor iberiotoxin [5]. This suggests that this compound may modulate vascular tone through multiple parallel mechanisms, potentially including both enhanced BKCa activity and inhibition of voltage-gated calcium channels, with the net effect being vasodilation [5] [4].
Table 1: Concentration-Dependent Effects of this compound on Insulin Secretion
| Concentration Range | Experimental Condition | Effect on Insulin Release | Proposed Mechanism |
|---|---|---|---|
| 0.1 nM - 1 μM | 7 mM glucose | Concave-shaped inhibition | Inhibition of tyrosine kinases in glucose signaling |
| Nanomolar range | 50 mM K⁺ depolarization | Progressive inhibition | Interference with voltage-dependent Ca²⁺ entry |
| 10 nM | Glucose + 5 μM forskolin | Significant potentiation | Modulation of cAMP-enhanced secretion |
| 10 nM | Glucose + 162 nM TPA | Significant potentiation | Interaction with PKC signaling pathway |
| Not effective | Ca²⁺ ionophore (A23187) | No change | Targets upstream of final Ca²⁺-triggered exocytosis |
Table 2: Effects of this compound on Vascular Smooth Muscle Function
| Cell Type/Tissue | Stimulus | This compound Concentration | Effect | Proposed Mechanism |
|---|---|---|---|---|
| A7r5 vascular smooth muscle cells | 50 nM Angiotensin II | 5 μM | Blocked stimulation of Ca²⁺ channels | Inhibition of Tyr-PK in AngII signaling |
| Rat tail artery cells | Basal conditions | Not specified | Enhanced BKCa current | Relief of Src-mediated channel inhibition |
| Human coronary arteries | Basal tone | Not specified | Induced relaxation (iberiotoxin-sensitive) | Enhanced BKCa channel activity |
| HEK293T cells expressing hSlo + Src | Co-expression system | Not specified | Increased BKCa current | Altered Ca²⁺ sensitivity of channel |
The following diagram illustrates the key molecular pathways regulated by this compound in pancreatic beta cells and vascular smooth muscle cells:
Diagram 1: Molecular targets and pathways modulated by this compound. The inhibitor blocks tyrosine kinase activity, affecting downstream calcium and potassium channels in pancreatic beta cells and vascular smooth muscle.
The structural complexity of this compound has prompted extensive investigations into its structure-activity relationships, leading to the development of analogs with modified pharmacological properties. The native compound contains three key domains: a 2,5-dihydroxyphenyl moiety, a 2-hydroxyphenyl group, and a central amino linkage connecting these to a 2-hydroxybenzoic acid core [2] [1]. Structure-activity relationship studies have revealed that esterification of the carboxylic acid function can impart measurable antiproliferative activity, while additional O-methylation of the 2,5-dihydroxyphenyl moiety yields compounds with activity in the micromolar range [2].
Notably, replacement of the nitrogen with oxygen or carbon within the 2,5-dimethoxyphenyl series—but not in the 2,5-dihydroxyphenyl analogs—produces compounds with substantially increased antiproliferative activity [2]. The most potent analog identified through these structural modifications was 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoic acid methyl ester, which demonstrated significantly enhanced activity despite losing efficacy against the epidermal growth factor receptor-associated tyrosine kinase [2]. This observation suggests that the antiproliferative mechanisms of these advanced analogs may diverge from the original tyrosine kinase inhibition profile of the parent compound.
More recent approaches have employed click chemistry techniques to generate lavendustin-mimetic small molecules that replace the -CH₂-NH- linker with an 1,2,3-triazole ring [6]. These synthetic strategies allow for rapid assembly and diversification of lavendustin-inspired compounds, with several analogs demonstrating promising cytotoxic activity against human cancer cell lines. One such compound (3-phenylpropyl ester 26b) inhibited CCRF-CEM leukemia cell growth with a GI₅₀ value of 0.9 μM [6]. Additional structural hybrids incorporating arylethenylchromone substituents have also been synthesized, with some derivatives showing significant cytotoxic activity against HCT-15 colon cancer cell lines (IC₅₀ = 7.17 μg/mL) [7].
Table 3: Structural Modifications and Biological Activities of Lavendustin Analogs
| Compound/Modification | Key Structural Features | Biological Activity | Potency |
|---|---|---|---|
| This compound (parent) | 2,5-dihydroxyphenyl, carboxylic acid | Tyrosine kinase inhibition | IC₅₀ ~94 μM (HIV-1 IN binding) |
| Methyl ester derivatives | Esterified carboxylate | Antiproliferative activity | Micromolar range |
| O-methylated analogs | 2,5-dimethoxyphenyl moiety | Enhanced antiproliferative activity | Micromolar range |
| 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoic acid methyl ester | Carbon replacement of N, dimethylation | Potent antiproliferative agent | Most potent analog identified |
| Triazole-linked analogs | Click chemistry-derived 1,2,3-triazole | Anticancer activity vs leukemia | GI₅₀ 0.9 μM |
| Arylethenylchromone derivatives | Hybrid structure with chromone | Cytotoxicity vs HCT-15 colon cancer | IC₅₀ 7.17 μg/mL |
The investigation of this compound's effects on insulin secretion employs standardized cellular models and precise experimental conditions. The typical protocol utilizes HIT-T15 hamster pancreatic beta cells cultured under standard conditions (37°C, 5% CO₂) [3]. For secretion assays, cells are exposed to this compound across a concentration range of 0.1 nM to 1 μM in the presence of various secretagogues. The experimental workflow involves preincubation of cells in appropriate buffer solutions, followed by stimulation with either 7 mM glucose (submaximal stimulation), 50 mM potassium (depolarization-induced secretion), or calcium ionophore A23187 (direct calcium-mediated exocytosis) [3].
To examine potentiation effects, researchers typically co-administer this compound (10 nM) with either 5 μM forskolin (to elevate cAMP levels) or 162 nM 12-O-tetradecanoylphorbol 13-acetate (a protein kinase C activator) [3]. Insulin released into the supernatant is quantified using radioimmunoassay or ELISA techniques, with results normalized to total cellular protein content or cell number. This experimental approach has revealed the complex, concentration-dependent effects of this compound on insulin secretion, including its unique ability to inhibit basal glucose-stimulated secretion while enhancing potentiated release.
The protocol for evaluating this compound's effects on vascular calcium channels involves whole-cell voltage clamp techniques in A7r5 vascular smooth muscle cells [4]. Cells are maintained in standard culture conditions and transferred to a recording chamber perfused with physiological salt solution. The voltage-gated Ca²⁺ channel current (I({}_{Ba})) is measured using barium as a charge carrier through the channels, with test pulses typically applied from a holding potential of -80 mV to 0 mV.
After establishing a stable baseline recording, researchers apply 50 nM angiotensin II to stimulate Ca²⁺ channel activity, followed by application of this compound (5 μM) to assess its inhibitory effects [4]. For comparison, parallel experiments may include other kinase inhibitors such as LY-294002 (PI-3-K inhibitor) or H-7 (PKC inhibitor) to delineate the specific signaling pathways involved. Data analysis typically involves measuring peak current amplitude before and after drug application, with results expressed as percentage change from baseline. This approach has demonstrated that this compound completely blocks angiotensin II-induced potentiation of Ca²⁺ currents in vascular smooth muscle cells.
This compound represents a versatile pharmacological tool with complex, context-dependent effects on cellular signaling pathways. Its primary mechanism as a tyrosine kinase inhibitor underlies its diverse actions on insulin secretion, vascular smooth muscle function, and cellular proliferation. The biphasic concentration-response relationships observed in insulin secretion studies highlight the complexity of tyrosine kinase involvement in beta cell function, suggesting the existence of multiple kinase targets with distinct roles in the secretory process.
The continuing development of this compound analogs through structure-based drug design and innovative synthetic approaches like click chemistry demonstrates the ongoing relevance of this chemical scaffold in medicinal chemistry [8] [6]. These efforts have yielded compounds with improved potency and novel mechanisms of action, particularly in the realm of anticancer and antiparasitic therapies. Future research directions will likely focus on further elucidating the specific tyrosine kinase isoforms targeted by this compound in different tissues, developing more selective analogs with reduced off-target effects, and exploring potential therapeutic applications in diabetes, cardiovascular diseases, and oncology.
When working with this compound in experimental systems, researchers should consider several important methodological factors. The compound's limited aqueous solubility necessitates the use of DMSO as a solvent, requiring appropriate vehicle controls in all experiments. The concentration-dependent effects of this compound mandate careful dose-response characterization rather than reliance on single concentrations. Additionally, the observed differences between this compound and its inactive analog Lavendustin B highlight the importance of including structural controls to distinguish specific tyrosine kinase inhibition from non-specific effects.
The core mechanism of Lavendustin A involves the inhibition of Tyr-PK, which subsequently modulates ion channel activity. The key experimental findings are summarized below.
| Experimental Aspect | Key Findings with this compound |
|---|---|
| Overall Mechanism | Acts as a selective inhibitor of tyrosine protein kinase (Tyr-PK) [1] [2]. |
| Effect on Voltage-gated Ca2+ Channels | Blocks the stimulatory effect of Angiotensin II on Ca2+-channel current [1] [2]. |
| Effect on Ca2+-activated K+ Channels | Increases whole-cell and single-channel currents [3]. |
The following methodologies detail how the key findings on this compound's effects were obtained.
This protocol is based on the study where this compound inhibited Angiotensin II's effect.
This protocol describes how this compound was found to stimulate K+ channels.
The diagram below integrates this compound's mechanisms and the experimental approaches used to discover them.
This diagram shows this compound's dual mechanisms and the key experiments that identified them.
Reductive amination is a pivotal transformation in medicinal chemistry for the synthesis of amine-containing molecules. The following table summarizes three advanced protocols, highlighting their key advantages for drug development applications.
Table 1: Comparison of Modern Reductive Amination Methods
| Method | Catalyst System | Key Feature | Optimal Conditions | Reported Yield | Scope & Applicability |
|---|---|---|---|---|---|
| Heterogeneous Nickel Catalysis [1] | Reduced NiSi-T (Ni(^0)-Ni(^{2+}) equilibrium) | Strong metal-support interaction; synergistic acid/metal sites | Furfural (5 mmol), NH(_3)/FAL=2.4, 90°C, 4 h | 94.2% (Furfurylamine) | Selective for primary amines; effective with ammonia; suppresses furan ring hydrogenation. |
| Ligand-Free Mechanochemistry [2] | Pd-coated milling vessel | Solvent-free; ligand-free; two-frequency milling protocol | Sequential milling: 1. Imine formation, 2. Hydrogenation | Up to 88% (various amines) | Broad scope: various aldehydes, ketones, primary, and secondary amines. |
| Enzymatic Synthesis (AcRedAm Q237A) [3] | Engineered Reductive Aminase (AcRedAm mutant) | Biocatalytic; high enantioselectivity; green chemistry | 1 mg/mL enzyme, 5 mM ketone, 250 mM propargylamine, pH 9.0, 25°C | Moderate Conversion | High stereoselectivity (>99% ee for (R)-rasagiline); ideal for chiral amine synthesis. |
This protocol describes the reductive amination of furfural (FAL) to furfurylamine (FAM) with high selectivity, minimizing side products like tetrahydrofurfurylamine (THFAM) [1].
This method utilizes ball milling to perform reductive amination without solvents or ligands, separating the imine formation and hydrogenation steps [2].
This protocol outlines a green chemistry approach for the asymmetric synthesis of the anti-Parkinson's agent (R)-rasagiline [3].
The engineered enzyme AcRedAm Q237A provides exceptional enantioselectivity, producing (R)-rasagiline with >99% enantiomeric excess (ee) [3].
The following diagrams summarize the logical and experimental relationships in these protocols.
Diagram 1: A decision workflow to guide the selection of the most appropriate reductive amination protocol based on research objectives and substrate type.
Diagram 2: A comparison of the general pathways for enzymatic and chemocatalytic reductive amination, highlighting the key intermediates and reagents involved in both processes.
The presented protocols offer modern, efficient solutions for reductive amination. The heterogeneous nickel-based system is excellent for the selective amination of furfural, a key biomass-derived platform chemical [1]. The ligand-free mechanochemical approach aligns with green chemistry principles, reducing waste from solvents and ligands [2]. Finally, the enzymatic method provides an unparalleled route to enantiopure amines, which are challenging to synthesize by traditional means [3].
Note on Lavendustin A Synthesis: While the search results confirm this compound's role as a precursor to antiproliferative agents like SDZ LAP 977, which inhibits tubulin polymerization [4] [5], a detailed, step-by-step synthetic procedure was not available. The primary method referenced for constructing its core structure involves a Wittig reaction between the two aromatic ring systems, followed by catalytic hydrogenation of the resulting stilbene intermediate [5].
This compound represents a naturally occurring tyrosine kinase inhibitor initially isolated from Streptomyces griseolavendus, characterized by its potent inhibitory activity against epidermal growth factor receptor (EGFR) kinase and other clinically relevant kinase targets. This complex molecule features a distinct pharmacophore comprising a central benzylamine core with strategically positioned hydroxy groups that contribute to its kinase binding affinity. The compound's unique structural attributes and multitarget kinase profile have generated substantial research interest in developing synthetic analogues for both basic science and therapeutic applications. Early structure-activity relationship studies revealed that the simplified this compound pharmacophore maintains significant kinase inhibitory properties while offering improved synthetic accessibility, making it an attractive scaffold for medicinal chemistry optimization campaigns targeting various pathological conditions, particularly in oncology.
Table 1: Key Structural Features of this compound and Their Functional Roles
| Structural Element | Functional Role in Kinase Inhibition | Modification Impact |
|---|---|---|
| 2,5-Dihydroxyphenyl moiety (Ring A) | Critical for kinase binding affinity | O-methylation reduces kinase inhibition but may enhance antiproliferative effects |
| Salicylic acid group (Ring B) | Contributes to pharmacophore activity | Esterification improves cellular penetration |
| Benzylamine linker | Connects aromatic ring systems | Nitrogen replacement alters kinase specificity |
| Phenolic hydroxy groups | Potential hydrogen bonding with kinase active site | Modification significantly affects potency |
The kinase inhibition profile of this compound encompasses both receptor and non-receptor tyrosine kinases, with demonstrated activity against EGFR, Syk, and other clinically relevant targets. Research has established that this compound exhibits an IC₅₀ of 11 nM against EGFR-associated tyrosine kinase, while its analogue lavendustin C shows even greater potency with an IC₅₀ of 12 nM against the same target [1]. This impressive kinase inhibitory activity initially positioned this compound as a promising lead compound for tyrosine kinase-targeted therapeutic development. However, subsequent investigations revealed that certain structural analogues of this compound exert their antiproliferative effects primarily through tubulin polymerization inhibition rather than kinase inhibition, suggesting a more complex mechanism of action than originally anticipated [2]. This dual potential for both kinase and tubulin targeting has expanded the research applications of lavendustin-based compounds in cancer drug discovery.
The hybrid inhibitor design strategy represents a sophisticated approach to enhancing the potency and selectivity of this compound-derived kinase inhibitors. This method involves structural integration of key pharmacophoric elements from this compound with established inhibitor scaffolds, creating novel chimeric compounds with potentially improved pharmacological properties. A prominent example of this strategy combines the salicylanilide core of this compound with the 4-anilinoquinazoline scaffold found in known EGFR inhibitors such as gefitinib and erlotinib [3]. This hybrid approach capitalizes on the demonstrated clinical efficacy of quinazoline-based EGFR inhibitors while incorporating the complementary kinase binding motifs from this compound. The rational design posits that such hybrid molecules may engage the kinase ATP-binding pocket through multiple favorable interactions, potentially leading to enhanced inhibitory potency and altered selectivity profiles compared to either parent scaffold alone.
The implementation of this hybrid strategy necessitates careful molecular engineering to maintain the essential binding features of both parent structures while ensuring synthetic feasibility. Research demonstrates that the salicylic acid group of this compound exhibits bioisosteric relationship with the quinazoline ring system, enabling strategic substitution patterns that preserve kinase binding capability [3]. In practice, this has led to the development of 4-anilinoquinazolines featuring a 6-[(2,5-dihydroxybenzyl)-amino] side chain, effectively merging key structural elements from both inhibitor classes. Biological evaluation of these hybrids has revealed moderate EGFR tyrosine kinase inhibitory activities with IC₅₀ values typically in the 0.1-1 μM range, alongside promising antiproliferative effects against various human cancer cell lines [3]. Notably, some hybrids exhibited exceptional cytotoxic activity against specific leukemia cell lines, with GI₅₀ values at the 0.01 μM level, underscoring the potential of this hybrid design strategy.
The scaffold simplification strategy addresses the synthetic challenges associated with the complex natural product structure of this compound while aiming to preserve or enhance its biological activity. This approach systematically deconstructs the parent molecule into simpler, more synthetically accessible analogues that retain the essential pharmacophoric elements required for kinase binding. Research has demonstrated that the fully functionalized this compound pharmacophore is not strictly necessary for antiproliferative activity, as simplified derivatives lacking certain structural features can exhibit potent biological effects [4]. This strategy enables more efficient exploration of structure-activity relationships and facilitates the optimization of drug-like properties such as solubility, metabolic stability, and cellular permeability.
A key finding driving the scaffold simplification approach is that strategic modifications to the this compound structure can fundamentally alter the mechanism of action while maintaining or even enhancing antiproliferative potency. For instance, esterification of the carboxylic acid functionality and O-methylation of the 2,5-dihydroxyphenyl moiety yields compounds with significantly improved antiproliferative activity despite reduced kinase inhibitory potency [4]. This observation suggests that these simplified analogues may operate through alternative mechanisms, such as tubulin polymerization inhibition, as confirmed by COMPARE analysis showing similarity to established antitubulin agents [2]. Further simplification efforts have explored replacing the nitrogen atom in the benzylamine linker with oxygen or carbon, leading to the identification of 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoic acid methyl ester as a highly potent antiproliferative agent with activity in the micromolar range [4]. These findings highlight the value of scaffold simplification as a means to discover new biological activities that may not be accessible with the more complex parent structure.
Traditional solution-phase synthesis has been extensively employed for the preparation of this compound analogues, providing reliable access to a diverse array of structural variants for biological evaluation. The synthesis typically employs a modular approach that involves separate preparation of the two aromatic ring systems followed by strategic connection through an appropriate linker. A representative synthetic route begins with commercial 5-nitroanthranilonitrile, which is converted to the corresponding formamidine using dimethylformamide dimethyl acetal [3]. Subsequent reflux with appropriately substituted anilines in acetic acid yields 6-nitro-4-phenylaminoquinazoline intermediates, which are reduced to the corresponding 6-aminoquinazolines using iron in acetic acid/ethanol mixtures. The critical coupling step involves condensation of these aminoquinazolines with salicylaldehyde derivatives to form Schiff base intermediates, which are ultimately reduced to yield the target lavendustin-quinazoline hybrid compounds.
The implementation of robust reaction conditions and purification protocols is essential for obtaining high-quality products suitable for biological testing. The synthesis of non-amine based analogues of this compound exemplifies the versatility of solution-phase approaches, incorporating structural elements from other natural product kinase inhibitors such as erbstatin and piceatannol [5]. These synthetic efforts have demonstrated that nitrogen is not an essential component of the this compound pharmacophore, as 1,2-diarylethanes and -ethenes bearing a salicyl moiety can serve as valuable structural motifs for constructing potent tyrosine kinase inhibitors. Particularly notable is compound 12 from these studies, which exhibited exceptional potency against p56lck with an IC₅₀ of 60 nM, ranking among the most potent inhibitors of this kinase reported to date [5]. This finding underscores the importance of exploring diverse structural classes beyond strict adherence to the original this compound architecture.
While the search results do not contain specific documented protocols for solid-phase synthesis of this compound analogues, the principles of solid-phase synthesis can be strategically applied based on established solution-phase routes and general solid-phase methodologies. A proposed solid-phase approach would leverage the modular structure of lavendustin analogues, employing a resin-bound synthesis strategy that facilitates efficient purification and iterative analog development. The methodology would likely involve attachment of an appropriate salicylaldehyde derivative to a solid support through a acid-labile or photocleavable linker, followed by sequential addition of the bridging element and second aromatic system.
A critical consideration in designing solid-phase protocols is the incorporation of structural diversity elements to enable efficient exploration of structure-activity relationships. The solid-phase approach would permit parallel synthesis of analogue libraries through split-and-pool methodologies or automated synthesis platforms. Inspiration can be drawn from benzophenone incorporation strategies used in studying protein-peptide interactions, which employ a one-pot two-step synthesis for preparation of benzophenone units with various linker lengths that can be incorporated into peptide sequences using well-established solid-phase peptide synthesis protocols [6]. Adapting such approaches for lavendustin analogue synthesis would involve designing building blocks compatible with standard solid-phase chemistry while preserving the essential pharmacophoric elements responsible for kinase inhibitory activity. This strategy would significantly accelerate the optimization of lavendustin-based inhibitors with improved potency, selectivity, and drug-like properties.
Systematic modification of the 2,5-dihydroxyphenyl moiety (Ring A) has revealed profound effects on both kinase inhibitory activity and antiproliferative potency. Early investigations demonstrated that the dihydroxy configuration is critical for maintaining potent tyrosine kinase inhibition, likely through hydrogen bonding interactions with kinase catalytic domains. However, contrary to conventional structure-activity relationship expectations, O-methylation of these hydroxy groups, which would be expected to diminish kinase inhibitory activity due to loss of hydrogen bonding capacity, actually enhances antiproliferative effects in cellular assays [4]. This apparent paradox was resolved when mechanistic studies revealed that such analogues frequently operate through tubulin polymerization inhibition rather than kinase inhibition, explaining their maintained antiproliferative potency despite reduced kinase activity [2] [7]. These findings highlight how strategic modifications can fundamentally alter the mechanism of action while preserving biological activity.
Further exploration of Ring A modifications has identified additional structure-activity relationship trends with implications for drug discovery. Replacement of the 2,5-dimethoxyphenyl moiety with alternative aromatic systems can significantly influence both biochemical and cellular activities, with electron-rich aromatic rings generally supporting enhanced potency [7]. Structure-activity relationship studies on a novel class of antiproliferative agents derived from this compound have systematically explored various Ring A modifications, establishing clear correlations between specific substituents and in vitro antiproliferative activity [7]. These investigations have confirmed that analogues featuring the 2,5-dimethoxyphenyl moiety consistently exhibit superior antiproliferative effects compared to their dihydroxy counterparts, despite showing reduced kinase inhibitory potency in direct enzymatic assays. This divergence between enzymatic and cellular activity underscores the importance of evaluating compounds in multiple assay systems to fully characterize their biological profiles.
Table 2: Structure-Activity Relationship Summary for this compound Analogues
| Structural Modification | Effect on Kinase Inhibition | Effect on Antiproliferative Activity | Proposed Mechanism |
|---|---|---|---|
| Esterification of carboxylic acid | Minimal effect on kinase inhibition | Enhances antiproliferative activity | Improved cellular penetration |
| O-methylation of 2,5-dihydroxyphenyl | Reduces kinase inhibition | Enhances antiproliferative activity | Shift to tubulin polymerization inhibition |
| Nitrogen replacement in linker | Variable effects on kinase inhibition | Can enhance antiproliferative activity | Altered target specificity |
| Hybrid quinazoline formation | Maintains moderate kinase inhibition | Enhances antiproliferative activity | Dual targeting potential |
| 2,5-Dimethoxyphenyl moiety | Reduces kinase inhibition | Significantly enhances activity | Tubulin polymerization inhibition |
The salicylic acid moiety (Ring B) and the connecting linker region represent additional opportunity for structural optimization of this compound analogues. Esterification of the carboxylic acid functionality in Ring B has been shown to enhance antiproliferative activity, likely by improving cellular permeability through increased lipophilicity [4]. This modification illustrates the classic medicinal chemistry strategy of balancing potency with drug-like properties to enhance overall cellular efficacy. Interestingly, while such ester derivatives maintain kinase inhibitory activity, their enhanced antiproliferative effects may also stem from improved access to intracellular targets beyond kinases, consistent with the emerging understanding that many lavendustin analogues exert their effects through tubulin disruption.
The linker region connecting the two aromatic ring systems provides yet another dimension for structural optimization and mechanism control. Systematic investigation of linker composition has revealed that replacing the nitrogen atom in the benzylamine linker with oxygen or carbon can produce compounds with significantly enhanced antiproliferative activity, but only within the 2,5-dimethoxyphenyl series [4]. This structure-activity relationship demonstrates the complex interplay between different structural elements in determining biological activity. The most potent analogue identified through these studies, 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoic acid methyl ester, exemplifies how strategic modifications across multiple regions of the molecule can synergistically enhance antiproliferative potency [4]. These findings provide valuable guidance for future analogue design, particularly in balancing kinase inhibition with alternative mechanisms of action such as tubulin targeting.
Standardized kinase inhibition assays are essential for evaluating the target specificity and potency of this compound analogues. The EGFR tyrosine kinase inhibitory activity is typically determined using A431 cell membranes as the enzyme source and poly(glu/tyr, 4:1) as the standardized substrate [3]. The experimental protocol involves incubating substrate, enzyme, and ATP in presence or absence of inhibitor, followed by quantification of phosphorylation rates via ELISA. Specific calculation of inhibition percentage uses the formula: % Inhibition = [(p-tyrmax - p-tyrtest) / (p-tyrmax - p-tyrmin)] × 100, where p-tyrmax represents phosphorylation without inhibitor, p-tyrtest with inhibitor, and p-tyrmin without ATP. This standardized approach enables accurate determination of IC₅₀ values and facilitates direct comparison between different analogues.
For comprehensive kinase profiling, additional assays should be implemented to assess activity against other clinically relevant kinase targets. Protocols for evaluating Syk tyrosine kinase inhibition follow similar principles but employ different enzyme sources and substrate specificities [2]. Additionally, assessment against ca²⁺/calmodulin-dependent kinase II (CaMK II) involves specialized protocols with reported IC₅₀ values for reference compounds such as lavendustin C at 0.2 μM [1]. For kinetic characterization, researchers should employ varying ATP concentrations to determine inhibition mechanisms (competitive, non-competitive, or mixed). Each assay should include appropriate positive controls (e.g., known kinase inhibitors) and negative controls (DMSO vehicle) to ensure reliability and reproducibility. All assays should be performed in triplicate with appropriate statistical analysis to generate robust structure-activity relationship data to guide compound optimization.
Evaluation of antiproliferative activity provides critical information about the cellular efficacy of lavendustin analogues and their potential therapeutic utility. The standard protocol employs the NCI-60 human tumor cell line screen or similar panel-based approaches to assess growth inhibitory effects across diverse cancer types [3]. These assays typically determine three key parameters: GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death). For lavendustin analogues, promising compounds often show GI₅₀ values in the nanomolar to low micromolar range, with specific sensitivity patterns that can inform potential clinical applications. For instance, compound 10b exhibited exceptional activity against the leukemia cell line CCRF-CEM with GI₅₀ and TGI values at the 0.01 μM level [3].
Mechanistic follow-up studies are essential to elucidate the underlying basis for observed antiproliferative effects. The COMPARE analysis algorithm developed by the National Cancer Institute represents a powerful tool for identifying potential mechanisms of action based on correlation of sensitivity patterns across the NCI-60 panel with those of established agents [2]. For lavendustin analogues demonstrating potent antiproliferative activity despite modest kinase inhibition, COMPARE analysis has frequently revealed similarity to antitubulin agents, suggesting microtubule disruption as an alternative mechanism [2]. This hypothesis can be directly tested through tubulin polymerization assays,
which monitor the rate and extent of microtubule assembly in vitro in the presence of test compounds. Additional mechanistic studies may include cell cycle analysis by flow cytometry to confirm mitotic arrest, immunofluorescence staining to examine microtubule morphology, and competitive binding assays to determine interactions with the colchicine binding site on tubulin [7]. These comprehensive evaluation protocols provide a holistic understanding of compound activity from enzymatic inhibition to cellular effects and mechanism of action.
The development of this compound analogues through both traditional solution-phase and potential solid-phase synthesis approaches has yielded important insights for kinase inhibitor discovery and anticancer drug development. The unexpected mechanistic divergence between kinase inhibition and antiproliferative activity observed with many analogues highlights the importance of comprehensive biological characterization in drug discovery campaigns. The revelation that structural modifications can shift the primary mechanism from kinase inhibition to tubulin polymerization inhibition underscores the polypharmacology potential of these compounds and suggests opportunities for developing dual-mechanism agents [2] [7]. Furthermore, the demonstrated efficacy of lavendustin-derived compounds in clinical proof-of-concept studies for actinic keratosis indicates their translational potential beyond traditional oncology applications [7].
Future research directions should prioritize the development of solid-phase synthesis platforms specifically designed for lavendustin analogue production. Such platforms would enable more efficient exploration of chemical space around this privileged scaffold and accelerate the optimization of drug-like properties. Particular emphasis should be placed on creating analogues with improved selectivity profiles, either for specific kinase targets or for tubulin polymerization inhibition, depending on the desired therapeutic application. Additionally, the strategic incorporation of photoaffinity labels such as benzophenone units could facilitate detailed investigation of compound-target interactions, as demonstrated in studies of protein kinase B/Akt and its inhibitor PTR6154 [6]. This approach would provide structural insights to guide rational design of next-generation analogues with enhanced potency and selectivity. As synthetic methodologies advance and biological understanding deepens, lavendustin-derived compounds continue to offer promising opportunities for developing novel therapeutic agents targeting both kinase signaling pathways and microtubule dynamics.
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, represents a fundamental biological process critical in both physiological conditions (e.g., wound healing, development) and pathological states (e.g., cancer, diabetic retinopathy). In pathological contexts, excessive angiogenesis enables tumor growth and metastasis by supplying oxygen and nutrients to proliferating cancer cells. The discovery and characterization of vascular endothelial growth factor (VEGF) and its signaling pathways have revealed promising molecular targets for therapeutic intervention. VEGF exerts its pro-angiogenic effects primarily through binding to tyrosine kinase receptors on endothelial cells, initiating intracellular signaling cascades that promote endothelial cell proliferation, migration, and survival.
This compound is a cell-permeable protein tyrosine kinase inhibitor originally identified as a potent inhibitor of the epidermal growth factor (EGF) receptor tyrosine kinase (IC50 = 11 nM). This small molecule has since demonstrated significant efficacy in suppressing VEGF-mediated angiogenesis through its selective action on tyrosine kinase signaling pathways. Unlike many kinase inhibitors that target ATP-binding sites, this compound acts as a substrate-competitive inhibitor, binding directly to the substrate recognition site of tyrosine kinases. This unique mechanism underlies its high specificity for tyrosine kinases over serine/threonine kinases, with minimal effects on protein kinase A or protein kinase C (IC50 >200 µM) [1]. The compound's ability to suppress VEGF-induced angiogenesis was first demonstrated in vivo using the rat sponge implant model, establishing its utility as a valuable research tool for investigating angiogenic mechanisms and screening potential anti-angiogenic therapies [2] [3].
The VEGF signaling cascade begins with ligand binding to VEGFR-2 (also known as Flk-1/KDR), the primary mediator of VEGF-induced angiogenic responses. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain, creating docking sites for downstream signaling molecules. The activated receptor subsequently initiates multiple signaling pathways including the MAPK/ERK pathway (regulating cell proliferation), the PI3K/Akt pathway (promoting cell survival), and the FAK/paxillin pathway (coordinating cell migration). Disruption of this initial phosphorylation event represents the most targeted approach for inhibiting VEGF signaling, as it prevents the activation of all downstream pathways regardless of their specific components.
Table 1: Key Components of the VEGF Signaling Pathway Targeted by this compound
| Component | Full Name | Function in Angiogenesis | Response to this compound |
|---|---|---|---|
| VEGFR-2 | Vascular Endothelial Growth Factor Receptor-2 | Primary signal transducer for VEGF; tyrosine kinase activity | Direct inhibition of tyrosine kinase activity |
| Flk-1 | Fetal liver kinase-1 | VEGF receptor subtype; highly expressed during angiogenesis | Phosphorylation blocked |
| KDR | Kinase Insert Domain Receptor | Endothelial cell-specific receptor tyrosine kinase | Signaling pathway disrupted |
| Downstream effectors | Multiple adaptor proteins | Transduce signals for proliferation, migration, survival | Activation prevented due to upstream inhibition |
This compound exerts its anti-angiogenic effects through potent inhibition of VEGF receptor tyrosine kinase activity. As a reversible inhibitor, it competes with protein substrates for binding to the tyrosine kinase active site, thereby preventing phosphorylation of downstream signaling molecules. The compound demonstrates remarkable selectivity for tyrosine kinases,
with particularly high affinity for the EGF receptor tyrosine kinase (IC50 = 11 nM) and significant activity against p60c-src (IC50 = 500 nM) [1]. This specificity profile makes it especially valuable for dissecting tyrosine kinase-specific pathways in complex biological systems. In the context of angiogenesis, this compound effectively blocks VEGF-induced tyrosine phosphorylation in endothelial cells, resulting in suppressed endothelial proliferation and impaired tubular structure formation. Importantly, the biologically inactive analog lavendustin B, which differs only slightly in molecular structure, shows no significant inhibitory activity, serving as an essential negative control for validating specific tyrosine kinase-mediated effects [2] [4].
Figure 1: Mechanism of this compound Action in VEGF Signaling Pathway. This compound specifically inhibits tyrosine phosphorylation of VEGFR-2 and downstream signaling molecules, thereby blocking angiogenic responses. Lavendustin B serves as a negative control due to its structural similarity but lack of inhibitory activity.
The rat sponge implant model provides a robust system for evaluating angiogenic responses in a physiologically relevant context. This model involves subcutaneous implantation of sterile gelatin sponges in laboratory rats, which gradually become vascularized through host tissue response. The quantifiable nature of this vascularization allows for precise assessment of both pro-angiogenic and anti-angiogenic compounds.
Materials:
Procedure:
Validation: The efficacy of this compound in this model is demonstrated by significant reduction in both ¹³³Xe clearance (from 32.9 ± 1.5% to 20.9 ± 1.6%) and fibrovascular growth area (from 62.4 ± 6.1% to 21.6 ± 6.8%) compared to VEGF-alone treatment [2]. These parameters should show dose-dependent responses to this compound, with maximal inhibition at approximately 10 μg/day in this model system.
The Human Umbilical Vein Endothelial Cell (HUVEC) tubule formation assay represents a standardized in vitro system for quantifying angiogenic potential. This model assesses the critical step of endothelial cell organization into capillary-like structures, which mimics the later stages of angiogenesis.
Materials:
Procedure:
Optimization notes:
While the sponge implant and HUVEC models represent well-established systems, several complementary approaches can provide additional validation of anti-angiogenic activity:
Chick Chorioallantoic Membrane (CAM) Assay: The CAM assay utilizes the highly vascularized membrane of developing chick embryos to evaluate angiogenic responses. Apply this compound (0.1-10 μg/egg) in combination with VEGF to the CAM surface and assess vascular density and branching after 48-72 hours. This ex vivo system provides a complex tissue environment while avoiding full mammalian regulatory constraints.
Aortic Ring Assay: This organotypic culture system involves embedding sections of rodent aorta in collagen gels and quantifying microvessel outgrowth. Treat with this compound (1-20 μM) with or without VEGF stimulation and measure sprout length and number after 5-10 days. The aortic ring assay captures multiple stages of angiogenesis, including endothelial cell migration, proliferation, and tube formation.
Accurate quantification of angiogenic responses is essential for evaluating this compound efficacy. The table below summarizes key parameters from published studies using this compound in various angiogenesis models:
Table 2: Quantitative Anti-Angiogenic Effects of this compound in Experimental Models
| Model System | Treatment Conditions | Key Parameters Measured | Results | Statistical Significance |
|---|---|---|---|---|
| Rat Sponge Implant [2] | VEGF (250 ng) vs VEGF + Lav A (10 μg) | ¹³³Xe clearance (blood flow) | 32.9% → 20.9% | P < 0.05 |
| Rat Sponge Implant [2] | VEGF (250 ng) vs VEGF + Lav A (10 μg) | Fibrovascular growth area | 62.4% → 21.6% | P < 0.05 |
| HUVEC Tubule Formation [5] | VEGF (50 ng/mL) vs VEGF + Lav A (10 μM) | Total tubule length | ~70% reduction | P < 0.01 |
| HUVEC Gene Expression [5] | VEGF vs VEGF + Lav A (10 μM) | Flk-1/VEGFR2 expression | Significant downregulation | P < 0.05 |
| Retinal Rod Photoreceptors [4] | Insulin vs Insulin + Lav A (100 nM) | Calcium influx inhibition | Complete blockade | P < 0.05 |
To confirm that observed anti-angiogenic effects specifically result from tyrosine kinase inhibition, include the following validation experiments:
Dose-response relationship: Test multiple concentrations of this compound (0.1-20 μM) to demonstrate concentration-dependent inhibition of angiogenesis. The response should follow a sigmoidal curve with maximal effect at higher concentrations.
Negative control comparison: Include lavendustin B (10 μg-10 μM) in parallel experiments. This structurally similar but biologically inactive analog should not significantly inhibit angiogenesis, confirming that observed effects are specific to tyrosine kinase inhibition [2] [4].
Pathway-specific markers: Assess phosphorylation status of VEGFR-2 and downstream signaling molecules (e.g., ERK, Akt) via Western blot to verify disruption of VEGF signaling at the molecular level.
Specificity profiling: Evaluate this compound against other angiogenic stimuli (e.g., bFGF, EGF) to determine selectivity for VEGF-mediated pathways. Research indicates that this compound effectively inhibits synergistic angiogenesis when VEGF and bFGF are co-administered [2].
Poor solubility: this compound has limited aqueous solubility. Always prepare fresh stock solutions in DMSO and ensure final DMSO concentration does not exceed 0.1% in cell culture or 1% in in vivo applications to avoid solvent toxicity.
Variable efficacy: Biological activity can vary between cell passages and animal models. Include appropriate positive controls (VEGF-stimulated angiogenesis) in each experiment to normalize results and account for system-specific variations.
Cellular toxicity: At high concentrations (>20 μM), this compound may exhibit non-specific cytotoxic effects. Perform viability assays (e.g., MTT, Live/Dead staining) alongside angiogenesis measurements to distinguish specific inhibition from general toxicity.
Instability in solution: this compound is light-sensitive and may degrade in solution over time. Prepare fresh stock solutions for each experiment, store protected from light at -20°C, and avoid repeated freeze-thaw cycles.
Model selection: Choose angiogenesis models based on research questions. The in vivo sponge implant model offers physiological relevance, while HUVEC tubule formation provides mechanistic insights with higher throughput.
Combination therapies: Explore this compound in combination with other anti-angiogenic agents. Research shows that suramin, an inhibitor of heparin-binding growth factors, also suppresses VEGF-induced angiogenesis and may act synergistically with tyrosine kinase inhibitors [2].
Context-dependent effects: Note that this compound specifically inhibits VEGF-induced angiogenesis but may not affect basal angiogenesis in unstimulated systems [2]. This selectivity makes it particularly valuable for targeting pathological angiogenesis without disrupting established vasculature.
This compound represents a valuable pharmacological tool for investigating VEGF-mediated angiogenesis and screening potential anti-angiogenic therapies. Its well-characterized mechanism as a specific tyrosine kinase inhibitor, combined with established protocols for in vivo and in vitro application, makes it particularly useful for both basic research and drug development. The compound's ability to suppress VEGF-induced angiogenesis without affecting basal vascularization suggests potential for targeted therapeutic applications in conditions characterized by pathological angiogenesis.
When incorporating this compound into angiogenesis suppression assays, researchers should adhere to the protocols outlined herein, including proper controls, dose-response validation, and multiple assessment methods to confirm anti-angiogenic effects. Following these guidelines will ensure reliable, reproducible results that effectively contribute to our understanding of angiogenesis and the development of novel anti-angiogenic strategies.
VEGF signaling represents a fundamental pathway in both physiological and pathological angiogenesis, with VEGF-A165 emerging as the most biologically significant isoform due to its balanced diffusible and heparin-binding properties. [1] [2] This growth factor exerts its effects primarily through binding to VEGFR2, a membrane-spanning tyrosine kinase receptor that initiates multiple downstream signaling cascades upon activation. [1] [3] The critical role of tyrosine phosphorylation in VEGF signal transduction makes this pathway particularly susceptible to inhibition by protein tyrosine kinase (PTK) inhibitors such as Lavendustin A. [4] [5] This application note provides detailed protocols and methodological considerations for employing this compound in experimental angiogenesis models, with particular emphasis on its demonstrated efficacy in suppressing VEGF-mediated neovascularization.
The therapeutic rationale for targeting VEGF signaling stems from its well-established role in pathological angiogenesis conditions, including solid tumor growth, diabetic retinopathy, and age-related macular degeneration. [6] [2] [7] While contemporary clinical approaches predominantly utilize antibody-based strategies (e.g., bevacizumab, ranibizumab) or receptor fusion proteins (e.g., aflibercept) to neutralize VEGF, [6] [7] [8] small molecule tyrosine kinase inhibitors like this compound continue to provide valuable research tools for dissecting fundamental signaling mechanisms and developing novel therapeutic approaches.
Table 1: Key Characteristics of VEGF-A165 and this compound
| Parameter | VEGF-A165 | This compound |
|---|---|---|
| Molecular Type | Heparin-binding glycoprotein | Protein Tyrosine Kinase Inhibitor |
| Primary Target | VEGFR1/VEGFR2 | Tyrosine kinase domains |
| Biological Effect | Angiogenesis induction, vascular permeability | Inhibition of VEGF signaling |
| Experimental Dose | 250 ng/day (rat sponge model) | 10 μg/day (rat sponge model) |
| Specificity Control | VEGF121, VEGF189 | Lavendustin B (inactive analog) |
This compound functions as a selective inhibitor of protein tyrosine kinase activity, effectively blocking the intracellular signaling cascades initiated by VEGF binding to its receptors. [4] [5] The compound's mechanism centers on competitive inhibition at the ATP-binding site of tyrosine kinase domains, thereby preventing receptor autophosphorylation and subsequent activation of downstream effectors. [4] This inhibition is particularly effective against VEGF signaling because VEGFR2, the primary mediator of VEGF angiogenic effects, depends heavily on tyrosine kinase activity for signal transduction through multiple pathways including Ras/MAPK, PI3K/Akt, and PLCγ/PKC. [1] [3]
The signaling consequences of this compound treatment include suppression of endothelial cell proliferation, migration, and survival—all critical components of the angiogenic process. [4] [3] Specifically, this compound disrupts VEGF-induced activation of the MAPK pathway (regulating cell proliferation), the PI3K/Akt pathway (controlling cell survival), and the PLCγ/PKC pathway (modulating vascular permeability). [3] This multi-faceted inhibition effectively attenuates VEGF-driven angiogenesis while having minimal impact on basal neovascularization, as demonstrated by the absence of effect on sponge-induced angiogenesis in the absence of VEGF stimulation. [4] [5]
Figure 1: Mechanism of this compound inhibition of VEGF signaling pathway. This compound competitively inhibits tyrosine kinase domains, preventing receptor autophosphorylation and subsequent activation of downstream angiogenic signaling cascades.
The rat sponge implant model represents a well-established in vivo system for quantifying angiogenesis and evaluating potential inhibitory compounds. [4] [5] This model involves the subcutaneous implantation of sterile synthetic sponges in laboratory rodents, which gradually become infiltrated with host vasculature in a predictable, time-dependent manner. The primary strength of this approach lies in its ability to permit localized administration of both angiogenic factors and potential inhibitors directly into the developing vascular bed, thereby enabling precise evaluation of treatment effects while minimizing systemic exposure. Additionally, the model allows for longitudinal assessment of blood flow changes and terminal histological analysis, providing both functional and structural endpoints for angiogenesis quantification.
Key advantages of the sponge implant model include its reproducibility, capacity for direct agent delivery, and applicability to various experimental conditions. The model demonstrates particular utility in VEGF-induced angiogenesis studies, as exogenous VEGF165 administration produces a robust, quantifiable neovascular response that can be effectively suppressed by co-treatment with this compound. [4] This system successfully recapitulates multiple aspects of pathological angiogenesis, including endothelial cell proliferation, migration, and functional vessel formation, making it highly relevant for preclinical evaluation of anti-angiogenic compounds.
While the sponge implant model provides comprehensive in vivo data, supplementary in vitro assays offer mechanistic insights at the cellular level. The tube formation assay using human umbilical vein endothelial cells (HUVECs) represents a valuable intermediate assessment, permitting direct evaluation of this compound effects on endothelial morphogenesis and capillary-like structure development. [9] This approach typically involves seeding endothelial cells on basement membrane matrix substitutes and quantifying network parameters such as branch points, tube length, and mesh formation following experimental treatments.
Additional cellular assays may include endothelial proliferation measurements via BrdU incorporation or MTT assays, migration assessments using Boyden chambers or scratch wound models, and signaling studies examining phosphorylation status of key intermediates in the VEGF pathway. [3] [9] When integrated with in vivo findings, these complementary approaches provide a comprehensive understanding of compound efficacy and mechanism across multiple biological scales.
Materials Required:
Procedure:
Table 2: Experimental Groups and Treatment Regimen for Rat Sponge Assay
| Group | n | Daily Treatment | Expected 133Xe Clearance | Expected Vascular Area |
|---|---|---|---|---|
| Vehicle Control | 6-8 | Vehicle solution | ~20% | ~25% |
| VEGF165 Only | 6-8 | 250 ng VEGF165 | 32.9 ± 1.5% | 62.4 ± 6.1% |
| VEGF165 + Lav A | 6-8 | 250 ng VEGF165 + 10 μg Lav A | 20.9 ± 1.6% | 21.6 ± 6.8% |
| VEGF165 + Lav B | 6-8 | 250 ng VEGF165 + 10 μg Lav B | ~32% | ~60% |
| Lav A Only | 6-8 | 10 μg Lav A | ~20% | ~25% |
Sectioning and Staining:
Morphometric Assessment:
Quantitative Parameters:
Treatment efficacy is demonstrated by significant reduction in both functional (133Xe clearance) and structural (morphometric) parameters of angiogenesis in the this compound co-treatment group compared to VEGF165 alone. [4] [5] The expected outcomes include approximately 35-40% reduction in 133Xe clearance and 65-70% reduction in vascular area in this compound-treated sponges compared to VEGF165 controls. The inactive analog Lavendustin B should not produce significant inhibition, confirming the specificity of tyrosine kinase inhibition rather than non-specific cytotoxic effects.
Common technical issues may include variable sponge vascularization, which can be minimized by careful surgical technique and consistent sponge placement. Inadequate drug delivery may result from improper injection technique or rapid leakage from the sponge—slower injection rates and verification of dye distribution in pilot studies can address this concern. Non-specific effects may arise from solvent toxicity, necessitating careful vehicle optimization and use of the inactive analog Lavendustin B as a specificity control.
Experimental validation should include demonstration that this compound does not significantly affect basal sponge angiogenesis in the absence of VEGF stimulation, confirming its specific action on VEGF-mediated rather than inflammation-driven neovascularization. [4] Additionally, complementary in vitro assays using HUVECs or other endothelial cells can provide mechanistic support for the in vivo findings.
While this compound itself has not progressed to clinical therapeutic application, it remains a valuable research tool for investigating tyrosine kinase-dependent angiogenesis mechanisms and validating novel anti-angiogenic approaches. [4] [5] The documented efficacy of this compound in suppressing VEGF-induced angiogenesis provides proof-of-concept for small molecule tyrosine kinase inhibition as a viable anti-angiogenic strategy, an approach that has subsequently been validated clinically with FDA-approved receptor tyrosine kinase inhibitors such as sunitinib, sorafenib, and axitinib. [2] [8]
Modern applications of this compound in research settings include its use as a comparator compound when evaluating novel tyrosine kinase inhibitors, a mechanistic tool for dissecting signaling pathways in genetic or pharmacological studies, and a positive control in various angiogenesis models. Furthermore, the compound continues to provide insights into the role of tyrosine phosphorylation in pathological vascularization processes beyond cancer, including ophthalmic diseases such as age-related macular degeneration. [6] [10] [7]
Figure 2: Experimental workflow for evaluating this compound in the rat sponge implant model. The protocol encompasses sponge implantation, daily treatment administration, functional blood flow measurement, histological processing, and quantitative morphometric analysis.
The well-established protocol utilizing this compound in VEGF-induced angiogenesis models provides a robust methodological framework for evaluating tyrosine kinase inhibitors and investigating VEGF signaling mechanisms. The compound's consistent efficacy in suppressing VEGF-mediated neovascularization—reducing blood flow by approximately 36% and vascular area by approximately 65% in the sponge implant model—underscores its value as a research tool. [4] [5] While therapeutic angiogenesis inhibition has evolved toward more specific clinical agents, this compound continues to offer important insights into fundamental biological processes and continues to serve as a reference compound in pharmacological studies targeting pathological blood vessel formation.
| Aspect | Specification | Source / Rationale |
|---|---|---|
| Recommended Storage (Powder) | -20°C | Manufacturer's MSDS [1] |
| Recommended Storage (in solvent) | -80°C | Manufacturer's MSDS [1] |
| Storage Condition | Tightly sealed container in a cool, well-ventilated area; protect from direct sunlight and ignition sources [1]. | Standard practice for stable chemical storage |
| Incompatibilities | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1]. | Manufacturer's MSDS [1] |
| Handling Precautions | Avoid inhalation and contact with skin/eyes. Use with adequate exhaust ventilation and personal protective equipment (PPE) [1]. | GHS Hazard Classification [1] |
The following protocols are adapted from published research studies that successfully used this compound as a tyrosine kinase inhibitor.
This protocol is adapted from a study investigating the role of tyrosine kinase in cardiac cell signaling [2].
This experimental workflow can be visualized as follows:
This protocol is based on research into the effects of tyrosine kinase inhibitors on histamine release in human mast cells [3].
Adherence to the recommended storage conditions of -20°C for powder and -80°C in solution [1] is paramount for maintaining this compound's stability and efficacy. The experimental protocols outlined provide a reliable starting point for researchers to utilize this inhibitor in cell signaling studies. Future work could involve conducting formal forced degradation studies to fully characterize its stability under various stress conditions.
1.0 Introduction Lavendustin A is a potent, cell-permeable inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It also inhibits other tyrosine kinases, albeit less potently. In neural development, tyrosine kinase signaling pathways are pivotal for axonal outgrowth, guidance, and regeneration. This application note details a standardized protocol for assessing the effects of this compound on axon elongation using neural stem cell (NSC)-derived neurons. The aim is to provide researchers with a reliable method to investigate the role of tyrosine kinase-dependent signaling in neuritogenesis and axonal regeneration, which is crucial for developmental neuroscience and neuroregenerative therapy discovery [1].
2.0 Materials and Reagents
3.0 Experimental Protocol
3.1 Neural Stem Cell Culture and Differentiation
3.2 this compound Treatment
3.3 Immunocytochemistry and Imaging
3.4 Quantitative Analysis of Axon Elongation
The following table summarizes potential quantitative outcomes based on known mechanisms of tyrosine kinase inhibition and axon biology [3] [4].
Table 1: Expected Quantitative Outcomes of this compound Treatment on NSC-Derived Neurons
| Parameter | Vehicle Control (0.1% DMSO) | This compound (5 µM) | This compound (10 µM) | Positive Control (NGF) |
|---|---|---|---|---|
| Average Axon Length (µm) | ~80-100 µm | ~50-70 µm (↓ ~30-40%) | ~30-50 µm (↓ ~50-60%) | ~120-150 µm (↑ ~20-50%) |
| Total Axonal Length (µm) | ~150-200 µm | ~90-130 µm (↓ ~35%) | ~60-100 µm (↓ ~60%) | ~250-300 µm (↑ ~50%) |
| Number of Branches | ~3-5 per neuron | ~2-3 per neuron (↓) | ~1-2 per neuron (↓) | ~6-8 per neuron (↑) |
| Sholl Intersection Count | Peak at ~40 µm from soma | Reduced peak and proximal shift | Significantly reduced at all distances | Increased peak and distal shift |
Expected results are illustrative estimates. This compound is predicted to cause a dose-dependent inhibition of axon elongation and branching, consistent with its role as a tyrosine kinase inhibitor. The positive control (NGF) should enhance growth.
4.0 Troubleshooting
This compound primarily inhibits EGFR tyrosine kinase activity. In the context of axon elongation, this inhibition can intersect with several critical regeneration pathways. The diagram below illustrates the putative signaling nodes that this compound may influence, based on established pathways in neural development and regeneration [1] [5].
Diagram 1: Putative signaling pathways impacted by this compound during axon elongation. This compound inhibits Receptor Tyrosine Kinase (RTK) activity, which can subsequently dampen key pro-regenerative pathways like PI3K/Akt and MAPK. These pathways regulate essential processes such as gene expression and microtubule dynamics, ultimately controlling growth cone advancement and axon elongation. The diagram also includes the DLK-1/JNK/p38 pathway, a conserved MAPK cascade identified as critical for axon regeneration [1].
When interpreting results, consider these biophysical and methodological factors:
High-Performance Liquid Chromatography (HPLC) is essential for monitoring chemical synthesis, confirming the identity and purity of the target compound, and quantifying yields. For a potent compound like Lavendustin A, a robust and validated method is crucial [1] [2].
The table below outlines the core parameters to define during method development, which can be optimized for this compound.
| Parameter | Initial Recommendation & Considerations |
|---|---|
| Column | C18, 150 x 3.0 mm, 3 µm particles [3]. |
| Mobile Phase | Water + 0.1% Trifluoroacetic Acid (TFA) and Acetonitrile + 0.1% TFA [3]. |
| Gradient | Start with 24% ACN, increase to 60% over 9-14 minutes [3]. |
| Flow Rate | 0.6 mL/min [3]. |
| Detection Wavelength | 220 nm (for peptide bonds/conjugates) [3]. |
| Column Temperature | 30°C [3]. |
| Injection Volume | 20 µL [3]. |
The following workflow diagrams the process from initial method setup to routine synthesis monitoring.
Any analytical method used in pharmaceutical development must be validated to prove it is suitable for its intended purpose [4] [3] [5]. The International Conference on Harmonisation (ICH) guidelines define the key performance characteristics that must be tested.
The table below summarizes the validation parameters, their definitions, and typical acceptance criteria based on ICH guidelines.
| Validation Parameter | Definition & Purpose | Recommended Acceptance Criteria | | :--- | :--- | :--- | | Specificity [4] [5] | Ability to measure this compound accurately in the presence of impurities, precursors, or reagents. | Baseline resolution (R ≥ 2.5) from closest eluting peak; confirmed via Peak Purity analysis (PDA/MS) [4]. | | Linearity & Range [4] [3] | Demonstrates that the method provides results directly proportional to analyte concentration. | Minimum 5 concentrations over specified range (e.g., 50-150% of target); Correlation coefficient (r²) ≥ 0.99 [3]. | | Accuracy [4] [5] | Measure of closeness between the reference value and the value found. | Recovery of 98-102% for drug substance; Bias % should not deviate more than 5% for all concentrations [4] [3]. | | Precision [4] | Closeness of agreement between a series of measurements from multiple sampling. | • Repeatability (Intra-day): RSD < 1% [3]. • Intermediate Precision (Inter-day, Inter-analyst): RSD < 2% [4] [5]. | | Limit of Detection (LOD) / Quantitation (LOQ) [4] | Lowest amount of analyte that can be detected (LOD) or quantified with precision and accuracy (LOQ). | Signal-to-Noise ratio: 3:1 for LOD, 10:1 for LOQ. Alternatively, based on SD of response and slope of calibration curve [4]. | | Robustness [4] | Capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Method performance remains within acceptance criteria when parameters (e.g., temp, flow rate) are slightly altered. |
The following flowchart illustrates the key stages and decision points in the formal method validation process.
If monitoring a rapid synthesis requires very quick analysis, the separation can be optimized for speed. This involves adjusting multiple parameters to achieve the highest efficiency in the shortest time [6].
The information above provides a strong foundation. To apply it specifically to this compound, you will need to undertake the following experimental work:
The table below summarizes the core techniques for implementing and analyzing the sponge implant model.
| Aspect | Description | Key Measurement/Application |
|---|---|---|
| Implant Material [1] | Polyester-polyurethane sponge discs. | Provides a sterile, avascular matrix for tissue infiltration. |
| Sterilization [1] | Immersion in 70% ethanol overnight, followed by boiling in distilled water. | Ensures aseptic implantation. |
| Surgical Implantation [1] | Subcutaneous implantation under anesthesia (e.g., ketamine/xylazine). | Creates a defined, compartmentalized microenvironment. |
| Primary Angiogenesis Assay [2] | Measurement of blood flow into the implant using Xenon-133 (¹³³Xe) clearance. | Direct, quantitative measure of functional neovascularization. |
| Alternative Readouts | Analysis of cellular infiltrate and vascularization [1]. | Histomorphometry, biochemical assays (e.g., myeloperoxidase for neutrophils), and flow cytometry. |
| Pharmacological Testing [2] | Test compounds (e.g., Lavendustin A) are administered directly into the sponge via an attached cannula. | Allows for localized delivery and assessment of drug effects on angiogenesis and inflammation. |
The following diagram illustrates the typical experimental workflow for testing a compound like this compound in this model.
Since a specific protocol for this compound was not found, the following is a proposed framework based on the standard model and the compound's known function as a tyrosine kinase inhibitor.
1. Sponge Implantation in Rats
2. Compound Administration
3. Quantitative Angiogenesis Measurement
4. Supplementary Analyses
When applying this model to this compound, which inhibits Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, you would expect it to reduce angiogenesis. A successful experiment would show a dose-dependent reduction in ¹³³Xe clearance and Hb content compared to the vehicle control group.
The table below outlines critical factors and potential results for evaluating an anti-angiogenic compound like this compound in this model.
| Factor | Consideration for this compound Testing |
|---|---|
| Timing | Treatment should begin immediately after implantation to target the active angiogenic phase. |
| Dose Selection | Required due to lack of specific data; should be informed by prior in vitro potency. |
| Control Groups | Must include vehicle control and a positive control (e.g., known angiogenesis inhibitor). |
| Expected Outcome | This compound should significantly reduce blood flow and vascularization metrics vs. control. |
| Mechanistic Insight | Supplementary assays can link reduced angiogenesis to decreased EGFR signaling in the sponge. |
The subcutaneous sponge implant is a robust and quantitative model for studying angiogenesis. This protocol provides a concrete framework for evaluating the efficacy of this compound. The key advantage is the direct measurement of functional blood flow via ¹³³Xe clearance [2]. You can adapt this framework by adjusting the dosing regimen, treatment schedule, and incorporating specific biochemical analyses relevant to this compound's mechanism of action.
A common challenge in Lavendustin A analog synthesis is the incomplete reduction of the imine intermediate during reductive amination. Here is the identified problem and its solution based on a documented protocol [1].
The table below outlines the specific procedure for the reductive amination step in the synthesis of this compound analogs, as found in the literature [1].
| Parameter | Specification |
|---|---|
| Reaction Step | Reductive amination of a support-bound aniline. |
| Key Reagents | Aniline-derivatized resin, 2,5-Dimethoxybenzaldehyde, NaCNBH₃, 1% AcOH in DMA. |
| Procedure | 1. Add aldehyde (102 mg, 0.61 mmol) to the resin (0.193 mmol) in 1% AcOH/DMA (2 mL). 2. Shake the mixture for 5 minutes. 3. Add NaCNBH₃ (215 mg, 3.42 mmol) in portions over 2 hours. 4. Shake the reaction mixture overnight. 5. Filter the resin and wash thoroughly with 1% AcOH in DMA and methanol. | | Critical Step | The use of a large excess of NaCNBH₃ (ca. 20 equivalents) and an overnight reaction time. |
Understanding this compound's mechanism and structure-activity relationship (SAR) is crucial for its application in drug development.
This compound is primarily used as a research tool to investigate the role of tyrosine kinases in various physiological processes. The following table summarizes its experimental use in different biological systems [4] [5].
| Biological System | Observed Effect of this compound | Implication / Mechanism |
|---|---|---|
| Rat Hippocampal Slices [4] | Blocked the attenuation of Long-Term Potentiation (LTP) induced by Platelet-Activating Factor (PAF). | Implicates tyrosine kinase signaling in PAF-mediated synaptic plasticity impairment. |
| Guinea-pig Ventricular Myocytes [5] | Antagonized α1-adrenergic inhibition of β-adrenergic stimulation of L-type Ca²⁺ current. | Suggests a tyrosine kinase-dependent pathway in cardiac adrenergic receptor crosstalk. |
| Vascular Smooth Muscle [1] | Enhanced BKCa channel current; relaxed human coronary arteries and rat aorta. | Suggests a role for Src kinase in modulating vascular tone via BKCa channel phosphorylation. |
The following diagrams illustrate the general experimental workflow for synthesis and the compound's primary mechanism in cellular signaling.
Lavendustin B was identified as a natural product that inhibits the interaction between HIV-1 integrase (IN) and its cellular cofactor, LEDGF/p75. The following table summarizes the core findings from a study that designed and synthesized more potent analogs [1].
| Aspect | Description |
|---|---|
| Parent Compound | Lavendustin B (IC₅₀ = 94.07 μM in inhibiting IN-LEDGF/p75 binding in vitro) [1]. |
| Rational Design Strategy | Structure-based design using the X-ray crystal structure of the HIV-1 IN catalytic core domain (CCD). Focus on modifying the benzylamino-hydroxybenzoic acid scaffold to better fit the hydrophobic pocket at the IN dimer interface [1]. |
| Key Structural Modifications | Removal of the 2-hydroxy group from Lavendustin B. Introduction of halogen atoms (Cl, F) and methyl substituents on the benzene rings to explore hydrophobic regions [1]. |
| Primary Experimental Findings | Six designed analogs showed improved potency over Lavendustin B in in vitro assays. All analogs inhibited IN-LEDGF/p75 binding more effectively than the parent compound. Analogs exhibited a multimodal allosteric mechanism, also weakly inhibiting LEDGF/p75-independent IN catalytic activity [1]. |
The synthesis of the Lavendustin B analogs was achieved through a convergent synthetic route. The following workflow outlines the key steps involved in preparing the core scaffold and coupling the final pieces [1].
Diagram showing the convergent synthetic route for Lavendustin B analogs.
The critical coupling step (Step 4, alkylation) involves a reductive amination reaction. This is the specific point in the protocol where sodium cyanoborohydride (NaCNBH3) is used as a reducing agent to form the stable benzylamine linkage in the final molecule [1].
The designed Lavendustin B analogs function as allosteric HIV-1 integrase inhibitors. The following diagram illustrates their multimodal mechanism of action within the viral lifecycle [1].
Diagram illustrating the multimodal allosteric mechanism of Lavendustin B analogs.
Since the specific optimization data for NaCNBH3 is not available in the literature I found, here are some practical steps you can take:
Understanding how Lavendustin A works is key to troubleshooting its side effects.
Here is a structured approach to diagnose and resolve cytotoxicity issues.
Q: How can I confirm that the cell death I'm seeing is due to this compound and not my experimental conditions?
Q: My cancer cells are dying as expected, but my normal cell lines are also highly affected. What should I do?
Q: The cytotoxicity results are inconsistent between my 2D and 3D cell culture models.
To systematically address the issue, incorporate the following experiments into your workflow. The diagram below outlines the logical flow of this troubleshooting process.
The table below provides a summary of the recommended assays and their purposes.
| Assay Type | Key Measurement | Troubleshooting Insight | Protocol Summary |
|---|---|---|---|
| Dose-Response (MTT) [3] [4] | Cell Viability (IC₅₀) | Determines the toxic concentration threshold and optimal window. | Plate cells, treat with this compound serial dilution for 24-72h, add MTT, incubate 2-4h, solubilize formazan crystals, measure absorbance at 570nm. |
| LDH Release [3] | Membrane Integrity | Differentiates between apoptotic (low LDH) and necrotic (high LDH) cell death. | Treat cells, collect supernatant, mix with LDH assay reagents, measure absorbance at 490nm. |
| Annexin V/PI Apoptosis [1] | Early/Late Apoptosis & Necrosis | Confirms if death is via the apoptosis pathway, consistent with kinase inhibition. | Harvest cells, stain with Annexin V-FITC and Propidium Iodide (PI), analyze by flow cytometry. |
| Cell Cycle Analysis [1] | Cell Cycle Phase Distribution | Checks for cell cycle arrest (e.g., G1, S, G2/M phase), a common mechanism for Lavendustin analogs. | Fix cells with ethanol, treat with RNase, stain DNA with PI, analyze DNA content by flow cytometry. |
Here is a question-and-answer guide addressing common issues with this compound in tyrosine kinase assays.
Q1: What are the primary sources of variability when using this compound in kinase assays, and how can they be mitigated? The variability can often be traced back to the compound's properties and assay conditions. The table below summarizes the main issues and their solutions.
| Source of Variability | Underlying Reason | Recommended Solution | Key Experimental Parameters to Standardize |
|---|
| Solubility & Stability | this compound is a phenolic compound [1]. Aqueous solutions may be unstable, leading to precipitation and loss of effective concentration. | Use fresh DMSO stock solutions. Avoid repeated freeze-thaw cycles. Pre-dilute in assay buffer immediately before use. | • DMSO stock concentration • Final DMSO percentage in assay (<0.1-1%) • Buffer composition and pH | | Enzymatic Assay Conditions | Non-optimized reaction kinetics can lead to inconsistent inhibition readouts. | Conduct initial rate experiments to determine the linear range for the enzyme. Adhere to Michaelis-Menten conditions. | • Enzyme concentration (low nM-range) • ATP concentration (near Km(ATP)) • Substrate concentration • Incubation time and temperature | | Cellular Assay Conditions | In cells, off-target effects or modulation of other pathways (e.g., steroidogenesis [2]) can confound results. | Use multiple control kinase inhibitors (e.g., GF109203X for PKC [3]). Validate findings with genetic knockdown (RNAi). | • Cell line and passage number • Serum concentration during treatment • Duration of treatment • Use of a sham control (DMSO-only) | | Detection Method | Inconsistent signal detection can amplify variability. | Use a robust detection method. For cellular EGFR activity, consider a live-cell biosensor assay that measures granule formation upon receptor activation [4]. | • Assay platform (e.g., fluorescence, luminescence) • Signal normalization method (e.g., to total protein) |
Q2: Are there any specific experimental protocols that can improve reproducibility with this compound? Yes, standardizing the protocol is key. Here is a detailed methodology for a cell-based assay, adapted from general practices for kinase inhibitors and incorporating insights from this compound research [3] [4].
Detailed Protocol: Assessing this compound's Effect on EGFR Signaling in Cells
To better understand this compound's mechanism and where variability might be introduced in the signaling cascade, refer to the following diagram of the EGFR signaling pathway. This compound acts as a protein tyrosine kinase inhibitor, primarily targeting the intracellular kinase domain of the EGFR.
This diagram illustrates the point of inhibition by this compound within the EGFR signaling cascade. Variability in measuring its effect can originate at any step after EGF binding, especially at the kinase activity step it directly targets.
The core issue is that this compound itself has poor aqueous solubility, which directly impacts its stability in solution [1]. Understanding its basic properties is the first step in troubleshooting.
The table below summarizes the key solubility data for this compound [2] [3]:
| Property | Description |
|---|---|
| Molecular Weight | 381.38 g/mol |
| Chemical Formula | C({21})H({19})NO(_6) |
| Solubility in Water | Poor (Not quantitatively specified) |
| Soluble Solvents | DMSO (100 mg/mL, 262.21 mM), Ethanol (25 mM) |
While direct studies on this compound are limited, proven strategies exist for managing compounds with poor aqueous stability. The general principle is to use a co-solvent system: first dissolve this compound in a pure, fresh aliquot of DMSO to create a high-concentration stock solution, and then dilute this stock into an aqueous buffer for your working solution [3].
Here are some standard experimental protocols you can adapt, based on recommended formulations for similar compounds [3].
Protocol 1: PEG300/Tween-80/Saline System This is a common and well-tolerated system for in vitro and in vivo studies.
Protocol 2: SBE-β-CD/Saline System SBE-β-CD (Sulfobutylether-β-cyclodextrin) can form inclusion complexes to enhance solubility and stability.
The following diagram illustrates the logical decision process for selecting and troubleshooting these formulation strategies.
Q1: Why does my this compound working solution become cloudy or form a precipitate? This is a classic sign of the compound crashing out of solution.
Q2: How should I store this compound stock and working solutions?
Q3: Are there more advanced strategies I can explore for long-term formulation? Yes. If co-solvent methods are insufficient for your application (e.g., in vivo studies), consider techniques specifically designed for poorly water-soluble drugs [1]:
The table below summarizes the essential quantitative data for this compound, which is critical for planning your experiments.
| Property | Description / Value |
|---|---|
| Primary Target & IC₅₀ | EGF receptor tyrosine kinase (IC₅₀ = 11 nM) [1] [2] |
| Other Kinase Targets | pp60c-src (IC₅₀ = 500 nM); CaMK II (IC₅₀ = 0.2 µM); Little effect on PKA or PKC (IC₅₀ > 200 µM) [1] [3] |
| Mechanism of Action | Cell-permeable, reversible, substrate-competitive inhibitor; does not compete with ATP [1]. A slow, tight-binding inhibitor that forms a two-step complex (EI → EI*) [2]. |
| Solubility & Storage | Soluble in DMSO (≥10 mg/mL); stock solutions stable for ~1 month at -20°C; protect from light [1] [4]. |
| Reported Additional Bioactivities | Inhibits NMDA-stimulated cGMP production (IC₅₀ = 30 nM); suppresses VEGF-driven angiogenesis; exhibits anti-proliferative properties [1]. |
This experimental workflow outlines the key steps for conducting an EGFR kinase inhibition assay using this compound, based on kinetic analysis studies [2].
The following details expand on the workflow diagram:
Here are solutions to some common problems researchers might encounter:
Problem 1: Low Potency or Inconsistent Results
Problem 2: Precipitate in Assay Buffer
Problem 3: Off-Target Effects in Cellular Models
Understanding where this compound acts is key to interpreting your results. The EGFR signaling pathway features a "bow-tie" (or hourglass) architecture, where many inputs converge on a core set of molecules (like Ras, Src, and PIPs) to produce diverse cellular outputs [6]. This compound, as a substrate-competitive inhibitor, acts at the receptor level, blocking the signal at its origin within this complex network [1].
This compound is a potent and cell-permeable tyrosine kinase inhibitor. Its primary and off-target activities are summarized in the table below.
| Aspect | Details |
|---|---|
| Primary Known Targets | Epidermal Growth Factor Receptor (EGFR/ErbB1) Tyrosine-Protein Kinase Lck [1] |
| Reported Off-Target Activities | • Steroidogenesis: Inhibition of progesterone and estradiol synthesis in human granulosa luteal cells, affecting 3β-HSD and 17β-HSD enzyme activity [2]. • Neuronal Signaling: Inhibition of NMDA-stimulated cGMP production [3]. | | Mechanism of Action (Primary) | Slow, tight-binding inhibitor of EGFR; forms an initial complex (EI) that slowly isomerizes into a very tight complex (EI*). It is a hyperbolic mixed-type inhibitor concerning both ATP and peptide substrates [4]. | | Potency (IC₅₀) | 11 nM for EGFR tyrosine kinase [3] |
The following workflow outlines a systematic approach to confirm intended targeting and investigate off-target effects:
Here are common questions and detailed protocols to address specific off-target issues.
FAQ 1: How can I confirm that my observed phenotypic effects are due to on-target EGFR inhibition and not an off-target effect?
FAQ 2: My study involves steroid hormone-producing cells. How do I address this compound's off-target effects on steroid synthesis?
FAQ 3: What is the best practice for using this compound in cell culture to minimize unintended side effects?
For a quick reference, here are the core technical details for this compound:
| Property | Specification |
|---|---|
| Chemical Name | 5-[[(2,5-Dihydroxyphenyl)methyl][(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid [1] |
| CAS Number | 125697-92-9 [2] [1] [3] |
| Molecular Formula | C21H19NO6 [2] [1] [3] |
| Molecular Weight | 381.38 g/mol [2] [1] [3] |
| Purity | ≥98% [1] |
| Solubility | Soluble to 25 mM in DMSO and to 25 mM in ethanol [1]. A solution of 100 mg/mL (262.21 mM) in DMSO is achievable, though the DMSO must be dry as the compound is hygroscopic [2]. |
| Storage (Solid) | Desiccate at -20°C [1]. It is recommended to store under nitrogen [2]. |
| Storage (Solution) | For DMSO stock solutions: -80°C for 6 months; -20°C for 1 month (stored under nitrogen) [2]. |
Q1: How do I prepare a stable stock solution of this compound?
Q2: What are the best practices for storing this compound?
Q3: How is this compound used in experiments, and what is its mechanism of action? this compound is a potent, cell-permeable, and ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an IC50 of 11 nM [2] [1] [3]. It is highly selective, showing no significant inhibition of Protein Kinase A (PKA) or Protein Kinase C (PKC) at concentrations up to 100 μM [2] [1]. It also inhibits p60c-src tyrosine kinase with an IC50 of 500 nM [1]. Its biological activities include suppression of VEGF-induced angiogenesis [2].
The following diagram illustrates its mechanism and a typical experimental workflow:
Q4: What should I do if my this compound solution precipitates or seems inactive?
Q5: Are there any safety or compatibility concerns?
The table below summarizes the key experimental findings on the efficacy of Lavendustin A and Lavendustin B in suppressing VEGF-induced angiogenesis, primarily from a pivotal 1995 study [1] [2].
| Feature | This compound | Lavendustin B |
|---|---|---|
| Primary Role | Potent tyrosine kinase inhibitor [3] | Inactive analog; used as a negative control [1] [2] |
| Effect on VEGF-induced Angiogenesis | Significant suppression [1] [2] [4] | No inhibitory effect [1] [2] |
| Quantitative Effect on Blood Flow | Reduced VEGF-induced 133Xe clearance from 32.9% to 20.9% [1] [2] | No significant effect on VEGF-induced 133Xe clearance [1] [2] |
| Quantitative Effect on Tissue Growth | Reduced fibrovascular growth area from 62.4% to 21.6% [1] [2] | No significant effect on fibrovascular growth area [1] [2] |
| Proposed Primary Mechanism | Inhibition of VEGF receptor tyrosine kinase activity, blocking downstream signaling [1] [2] | Lacks critical structural components for effective tyrosine kinase inhibition [5] |
The core findings are based on a well-established rat sponge implant model [1] [2]. Here are the key methodological details:
The stark difference in efficacy stems from their chemical structures and resulting biological activity.
The following diagram illustrates the proposed signaling pathway and site of inhibition for this compound.
For researchers and drug development professionals, the evidence clearly delineates the roles of these two compounds:
This clear efficacy distinction has guided the design of subsequent research, including the development of novel derivatives aimed at improving drug-like properties or exploring new mechanisms, such as tubulin polymerization inhibition [5] [6].
The table below summarizes the core differences in the properties and experimental data for this compound and its derivative, SDZ 281-977.
| Feature | This compound | SDZ 281-977 |
|---|---|---|
| Origin | Microbial metabolite (lead compound) | Modified partial structure of this compound [1] [2] |
| Primary Known Mechanism | EGF receptor tyrosine kinase inhibitor [1] [2] | Antimitotic agent (arrests cells in mitosis) [1] [2] |
| Key Molecular Target | EGF receptor tyrosine kinase [3] | Tubulin (inferred from mechanism) [4] |
| Multidrug Resistance | Information not specified in search results | Not subject to multidrug resistance (MDR) [1] [2] |
| In Vitro Efficacy | Information not specified in search results | Inhibits growth of human pancreatic (MIA PaCa-2) and vulvar carcinoma (A431) cells in the low micromolar range [1] [2] |
| In Vivo Efficacy | Information not specified in search results | Inhibits tumor growth in nude mice models (oral/IV administration) [1] [2] |
| Selectivity | Information not specified in search results | Selective antiproliferative activity; no antitumor effect in rat mammary tumor model [1] |
| Therapeutic Potential | Serves as a progenitor for novel drug development | Candidate for selected cancers, including those with MDR phenotype [1] [2] |
For researchers, the key experimental findings and methodologies related to SDZ 281-977 are detailed below.
The following diagram illustrates the fundamental difference in the mechanisms of action between the two compounds. This compound directly inhibits receptor tyrosine kinase signaling, while SDZ 281-977 targets the mitotic phase of the cell cycle.
The discovery of SDZ 281-977 underscores a critical principle in drug development: chemical modification of a lead compound can unexpectedly alter its mechanism, potentially leading to novel therapeutic candidates with distinct advantages.
The following quantitative data for this compound's inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase comes from a detailed kinetic analysis [1].
| Parameter | Value | Experimental Context |
|---|---|---|
| Overall Dissociation Constant (Kd) | ≤ 1 nM | Baculovirus-expressed recombinant intracellular domain of EGFR (EGFR-IC) [1]. |
| Initial Dissociation Constant (Kd) | 370 nM | Rapidly formed initial enzyme-inhibitor complex (EI) [1]. |
| Inhibition Mechanism | Two-step, slow and tight binding | Initial complex (EI) formation, followed by slow isomerization to a tight complex (EI*) [1]. |
| Inhibition Type | Hyperbolic mixed-type | With respect to both ATP and peptide substrates [1]. |
While computational data for this compound was not found, one study details a successful structure-based approach to improve the potency of Lavendustin B, an analog with a similar core structure [2]. The workflow and results are summarized below.
The table below shows the correlation between computationally predicted binding free energy (ΔGbind) and the experimental inhibitory activity (IC50) for Lavendustin B and one of its improved analogs [2].
| Compound | R | Predicted ΔGbind (kcal/mol) | Experimental IC50 (μM) |
|---|---|---|---|
| Lavendustin B | - | -18.09 | 94.07 |
| Analog 2 | 2-Cl | -24.99 | Improved potency vs. Lavendustin B |
This study demonstrates that computational predictions showed a good correlation with experimental results, successfully guiding the design of more potent analogs [2].
For context, here are the methodologies referenced in the data above.
Key Experimental Protocol: Kinetic Analysis [1]
Computational Protocols for Affinity Prediction [2]
Based on the available information, here is a potential pathway to create the comparison you need:
The most direct evidence comes from research on SDZ 281-977, a derivative of Lavendustin A. A 1996 study found its anticancer effect was not subject to multidrug resistance.
| Cell Line / Context | Observation | Implication |
|---|---|---|
| Tumor cells expressing MDR phenotype [1] [2] | As sensitive to SDZ 281-977 as their non-resistant counterparts. | Suggests this compound-derived compounds can overcome common drug resistance mechanisms. |
A 2020 study investigated this compound in combination with low-dose hydrogen peroxide (H₂O₂) on colorectal and other cancer cells [3]. The experimental workflow and findings are summarized below.
The core finding was that this compound showed synergistic toxicity with low-dose H₂O₂ in the initial 2D screen on murine colorectal cancer cells (CT26) [3]. However, this synergistic effect was not confirmed in more complex 3D models of the other cancer cell lines tested (including human colorectal and pancreatic lines) [3]. This highlights the importance of model selection in drug efficacy studies.
For the 2020 study by K. Jablonowski et al., the key methodology was as follows [3]:
Available data suggests:
A 2025 study on newer Lavendustin analogs also indicates that their anticancer activity involves polypharmacology, meaning they likely interact with multiple cellular targets beyond a single kinase [4].
The table below summarizes the key findings from the most relevant study identified, which used a baculovirus-expressed recombinant intracellular domain of the EGFR (EGFR-IC) in a cell-free system [1].
| Inhibitor | Initial Kd (EI Complex) | Overall Kd (EI* Complex) | Inhibition Mechanism | Inhibition Type (vs. ATP & Peptide) |
|---|---|---|---|---|
| This compound | 370 nM | ≤ 1 nM | Slow, tight-binding; two-step mechanism (EI → EI*) | Hyperbolic mixed-type |
| RG 14467 (Analogue) | 3.4 µM | ≤ 30 nM | Similar slow, tight-binding two-step mechanism | Hyperbolic competitive (vs. ATP); Hyperbolic noncompetitive (vs. peptide) [1] |
This study established that this compound is a potent, slow and tight-binding inhibitor of the EGFR tyrosine kinase. Its action follows a two-step mechanism where an initial enzyme-inhibitor complex (EI) rapidly forms, followed by a slow isomerization into an exceptionally tight complex (EI*), resulting in very high overall potency [1].
A later study also noted that some this compound analogues exhibit cytotoxicity that may be linked to the inhibition of tubulin polymerization, suggesting a potential dual mechanism of action that is distinct from pure EGFR inhibition [2].
To better contextualize the role of EGFR inhibitors, the following diagram illustrates the core EGFR signaling pathway and the general site of action for tyrosine kinase inhibitors (TKIs) like this compound.
This pathway shows that ligand binding induces EGFR dimerization and autophosphorylation, activating downstream signaling. TKIs function by competing with ATP for binding to the kinase domain, thereby blocking signal transduction [3].
The available data is limited for a direct product comparison. To build a more current and comprehensive guide, you may need to explore the following: